N-(2-cyclohexylpyrazol-3-yl)acetamide
Description
N-(2-Cyclohexylpyrazol-3-yl)acetamide is a synthetic acetamide derivative characterized by a pyrazole ring substituted with a cyclohexyl group at the 2-position and an acetamide moiety at the 3-position.
Properties
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9(15)13-11-7-8-12-14(11)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEVZTKQPUMOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NN1C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Crystallographic Comparisons
Substituent Effects on Molecular Geometry
- N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-acetamides (): Meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) significantly alters crystal packing. For example, 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃ exhibits two molecules per asymmetric unit, while 3-ClC₆H₄NH-CO-CCl₃ has one. The planar aryl rings facilitate tight packing via π-π interactions. Comparison: The cyclohexyl group in N-(2-cyclohexylpyrazol-3-yl)acetamide introduces steric bulk, likely disrupting planar stacking and reducing crystallinity. This may result in polymorphic variability or altered solubility compared to aryl-substituted analogs .
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): The dichlorophenyl ring is twisted by 79.7° relative to the thiazole ring, forming intermolecular N–H⋯N hydrogen bonds that stabilize 1D chains.
Key Structural Differences
Amide Bond Formation
- Target Compound : Likely synthesized via coupling of 2-cyclohexylpyrazol-3-amine with acetyl chloride or acetic anhydride, analogous to methods in (EDC-mediated coupling in dichloromethane) .
- N-(p-Tolyl)acetamide Derivatives (): Prepared via condensation of thiazolidinone intermediates with chloroacetyl chloride or substituted amines. For example, 2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide derivatives were synthesized using sulfonamide intermediates .
- Benzothiazole Acetamides ():
Utilized chloroacetyl chloride for alkylation, followed by azole substitution (e.g., triazoles, imidazoles) under refluxing DMF .
Reaction Conditions and Yields
Pharmacological and Physicochemical Properties
Anticancer Activity
- Phenoxy Acetamide Derivatives (): Compounds 38–40 (methoxyphenyl-substituted) showed IC₅₀ values <10 µM against HCT-116 and MCF-7 cells due to quinazoline-sulfonyl motifs enhancing DNA intercalation . Comparison: The cyclohexyl group in the target compound may improve tumor penetration but lacks the sulfonyl moiety linked to high activity in .
Lipophilicity and Bioavailability
- Trifluoromethyl Benzothiazoles (): CF₃ groups enhance metabolic stability and logP (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide) .
Antimicrobial Potential
- Benzothiazole-Triazole Hybrids ():
Derivatives with alkoxy chains (e.g., 5a–m) showed MIC values of 2–8 µg/mL against Staphylococcus aureus due to thioether linkages enhancing membrane disruption .- Comparison : The pyrazole core in the target compound may offer distinct binding modes to microbial targets, though activity data is speculative without direct evidence.
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